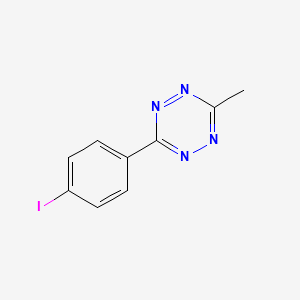

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine

Description

Historical Context of s-Tetrazine Derivatives in Chemical Research

The 1,2,4,5-tetrazine (s-tetrazine) scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis by Adolf Pinner in the late 19th century. Early work focused on symmetric derivatives such as 3,6-diphenyl-s-tetrazine, which demonstrated unique electronic properties due to its electron-deficient aromatic system. The development of bioorthogonal chemistry in the 21st century catalyzed renewed interest in s-tetrazines, particularly for their rapid inverse electron-demand Diels-Alder (IEDDA) reactivity with strained dienophiles like trans-cyclooctenes.

Key advancements include:

- Lewis acid-catalyzed synthesis : Nickel- and zinc-mediated methods enabled access to unsymmetric tetrazines with functional groups like amines and carboxylates.

- Fluorogenic labeling : 3,6-Di(2-pyridyl)-s-tetrazine derivatives became pivotal for no-wash imaging in live cells due to fluorescence quenching/reactivation mechanisms.

- Materials science applications : Verdazyl radicals derived from s-tetrazines found use in magnetic materials, while energetic derivatives exploited high nitrogen content for explosive formulations.

The evolution from simple symmetric systems to functionally diverse analogs like 3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine reflects ongoing efforts to balance reactivity, stability, and application-specific tailoring.

Significance of Iodine Substituents in Aromatic Tetrazine Systems

Iodine introduction at the para-position of phenyl-substituted s-tetrazines confers distinct advantages:

The iodine atom serves dual roles:

- Steric protection : Bulky iodophenyl groups shield the tetrazine core from nucleophilic attack in biological media.

- Radiochemical utility : I-125/131 isotopes enable applications in pretargeted radioimmunotherapy and SPECT imaging.

In this compound, the methyl group at position 6 provides additional stabilization through hyperconjugation while maintaining IEDDA reactivity (k~2~ ≈ 10^4 M^−1^s^−1^).

Positional Isomerism in 1,2,4,5-Tetrazine Derivatives

The regiochemical arrangement of substituents critically influences tetrazine properties:

Key considerations for 3-(4-iodophenyl)-6-methyl substitution:

- Electronic asymmetry : The electron-withdrawing iodophenyl and electron-donating methyl groups create a push-pull system, enhancing dienophile selectivity.

- Synthetic challenges : Traditional Pinner synthesis struggles with unsymmetric substitutions, necessitating modern methods like solid-phase synthesis or metal-catalyzed coupling.

- Crystallographic behavior : X-ray studies reveal planar tetrazine rings with iodine···π interactions (3.4–3.7 Å) contributing to crystal packing stability.

Properties

IUPAC Name |

3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN4/c1-6-11-13-9(14-12-6)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKAZOECVVBJPEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine typically involves the following steps:

Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic conditions.

Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable tetrazine precursor.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed:

Oxidation: Oxidized derivatives of the tetrazine ring.

Reduction: Reduced forms of the tetrazine ring, potentially leading to hydrazine derivatives.

Substitution: Substituted tetrazine derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

Synthesis Approaches

The synthesis of 3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine can be achieved through several methods, including:

- Sonogashira Coupling : This method involves the coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine with terminal alkynes. The resulting alkynyl products can serve as intermediates for synthesizing various derivatives with potential biological activities .

- Bioconjugation Techniques : The compound has been utilized in bioorthogonal reactions, particularly in radioiodination processes. This allows for the labeling of peptides and proteins for imaging and therapeutic applications .

Research indicates that this compound exhibits promising biological activities:

- Anticancer Properties : Studies have shown that compounds containing tetrazine rings can inhibit the growth of various cancer cell lines. For instance, derivatives of 1,2,4,5-tetrazines have demonstrated significant antitumor activity in vitro .

- Radiohalogenation : The compound's ability to facilitate the incorporation of radioactive isotopes like iodine into biomolecules enhances its utility in targeted cancer therapy and diagnostic imaging .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine depends on its specific application. In bioconjugation, the compound reacts with biomolecules through click chemistry, forming stable covalent bonds. In drug development, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

3-(4-Iodophenyl)-1,2,4,5-tetrazine: Lacks the methyl group at the 6-position.

3-(4-Bromophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a bromophenyl group instead of an iodophenyl group.

3-(4-Chlorophenyl)-6-methyl-1,2,4,5-tetrazine: Contains a chlorophenyl group instead of an iodophenyl group.

Uniqueness: The presence of the iodophenyl group in 3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine imparts unique reactivity, particularly in substitution reactions. The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make it a valuable functional group for further chemical modifications.

Biological Activity

3-(4-Iodophenyl)-6-methyl-1,2,4,5-tetrazine is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This tetrazine derivative has been explored for various applications, including its potential role in drug development and as a bioorthogonal reagent in chemical biology.

The compound features a tetrazine ring, which is known for its reactivity in click chemistry applications. The presence of the iodine atom on the phenyl group enhances its electrophilic properties, making it suitable for various synthetic and biological applications.

Anticancer Potential

Research has indicated that this compound exhibits promising anticancer properties. A study highlighted its use in targeted drug delivery systems where it was functionalized on cancer cell surfaces. This modification allowed for selective activation of prodrugs at the tumor site via bioorthogonal reactions, leading to effective localized therapy without affecting surrounding healthy tissues .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to engage in bioorthogonal reactions. The tetrazine moiety can react with trans-cyclooctenes (TCO) in a highly selective manner, enabling the release of therapeutic agents directly at the site of interest. This strategy enhances the efficacy and reduces systemic toxicity associated with conventional chemotherapeutics .

Study on Bioorthogonal Chemistry

In a recent investigation into bioorthogonal systems, this compound was utilized to create clickable peptides for imaging and therapeutic applications. The study reported high reaction yields (over 90%) when used in conjunction with TCO-modified peptides, demonstrating its effectiveness as a coupling agent in bioconjugation processes .

Antitumor Activity Assessment

Another case study focused on the synthesis and evaluation of various tetrazine derivatives, including this compound. The results indicated that these compounds displayed significant cytotoxicity against several cancer cell lines. The study concluded that modifications to the tetrazine structure could enhance its antitumor activity further .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHNI |

| Molecular Weight | 292.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Biological Activity | Anticancer activity; bioorthogonal applications |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-(4-iodophenyl)-6-methyl-1,2,4,5-tetrazine, and how can purity be validated?

- Use of this compound precursors in coupling reactions under inert atmospheres.

- Purification via silica gel chromatography (e.g., 20% diethyl ether in pentane).

- Validation :

- NMR spectroscopy : ¹H/¹³C NMR (δ 7.26 ppm for CDCl₃, 2.50 ppm for DMSO-d₆) to confirm substituent positions and absence of impurities .

- HRMS : Matching calculated and observed molecular weights (e.g., C₁₀H₈IN₄ requires precise isotopic resolution) .

Q. How does the iodine substituent influence the compound’s stability under physiological conditions?

- Experimental Design :

- Plasma stability assays : Incubate the compound in human plasma at 37°C and monitor degradation via HPLC over 24 hours. Studies show >90% stability for analogous fluorophenyl-tetrazines .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition temperatures >150°C for iodophenyl derivatives .

Advanced Research Questions

Q. What strategies enhance the bioorthogonal reactivity of this compound for live-cell imaging?

- Methodological Approach :

- Substituent engineering : Replace the methyl group with electron-withdrawing aryl groups (e.g., nitro or trifluoromethyl) to increase inverse electron-demand Diels-Alder (iEDDA) reaction rates. Rate constants (k) can reach >10⁴ M⁻¹s⁻¹ in optimized cases .

- Fluorogenic probe design : Conjugation with π-extended alkenes (e.g., buta-1,3-diene) amplifies fluorescence turn-on (>400-fold) upon cycloaddition with trans-cyclooctenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.